3-(2-Bromo-6-fluoro-4-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(2-Bromo-6-fluoro-4-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound characterized by the presence of bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluoro-4-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multi-step organic reactions. One common approach is the bromination of 2-fluoro-4-methylphenyl compounds, followed by the introduction of hydroxy and amide groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluoro-4-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-Bromo-6-fluoro-4-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluoro-4-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-6-fluoro-4-methylphenyl)-2-propenoic acid
- (2-Bromo-6-fluoro-4-methylphenyl)(3,5-dimethylphenyl)methanol
Uniqueness
Compared to similar compounds, 3-(2-Bromo-6-fluoro-4-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H15BrFNO3 |
---|---|
Molecular Weight |
320.15 g/mol |
IUPAC Name |
3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H15BrFNO3/c1-7-4-8(13)12(9(14)5-7)10(16)6-11(17)15(2)18-3/h4-5,10,16H,6H2,1-3H3 |
InChI Key |
CWFQTBKODREKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(CC(=O)N(C)OC)O)F |
Origin of Product |
United States |
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